molecular formula C18H21ClN2O2 B5180986 ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate

ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate

Cat. No. B5180986
M. Wt: 332.8 g/mol
InChI Key: NYZXJNJYUQVUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate, also known as MQP, is a chemical compound that has been the subject of scientific research due to its potential medicinal properties. MQP belongs to the class of quinoline derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is not fully understood. However, it has been proposed that ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has also been shown to modulate the MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage. Furthermore, ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has also been found to modulate the expression of various genes, including those involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Furthermore, it exhibits potent biological activities at low concentrations, making it a useful tool for investigating various biological processes. However, there are also some limitations to using ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, it may exhibit off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, the development of novel derivatives of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate may lead to compounds with improved efficacy and selectivity. Finally, the investigation of the structure-activity relationship of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate may provide insights into the design of more potent and selective compounds.

Synthesis Methods

The synthesis of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate involves the reaction of 6-chloro-4-methylquinoline-2-carbaldehyde with piperidine and ethyl cyanoacetate in the presence of a base. The resulting product is then hydrolyzed to obtain ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate. The synthesis method has been optimized to yield high purity and yield of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been investigated for its potential medicinal properties, including its anti-inflammatory, antioxidant, and anticancer activities. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has also been shown to possess antioxidant activity by scavenging free radicals, which can cause cellular damage. Furthermore, ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

ethyl 1-(6-chloro-4-methylquinolin-2-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-3-23-18(22)13-5-4-8-21(11-13)17-9-12(2)15-10-14(19)6-7-16(15)20-17/h6-7,9-10,13H,3-5,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZXJNJYUQVUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-chloro-4-methylquinolin-2-yl)piperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.